molecular formula C7H9NO2 B6151450 2-methoxy-5-methylpyridin-1-ium-1-olate CAS No. 2122824-23-9

2-methoxy-5-methylpyridin-1-ium-1-olate

Cat. No.: B6151450
CAS No.: 2122824-23-9
M. Wt: 139.2
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Description

2-Methoxy-5-methylpyridin-1-ium-1-olate is a zwitterionic pyridine derivative characterized by a methoxy group at position 2 and a methyl group at position 3. The compound’s zwitterionic nature arises from the delocalization of charges between the oxygen atom in the olate group and the pyridinium nitrogen. This structural duality confers unique solubility properties, enabling interactions in both polar and non-polar environments .

Properties

CAS No.

2122824-23-9

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methylpyridin-1-ium-1-olate typically involves the reaction of 2-methoxypyridine with methylating agents under controlled conditions. The reaction is carried out in the presence of a base to facilitate the formation of the pyridinium ion. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methylpyridin-1-ium-1-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-methoxy-5-methylpyridin-1-ium-1-olate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methylpyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural differences and their implications for reactivity and applications:

Compound Name Substituents Key Properties
2-Methoxy-5-methylpyridin-1-ium-1-olate 2-OCH₃, 5-CH₃ Zwitterionic; moderate lipophilicity; enhanced solubility in aqueous media
2-Methoxy-5-trifluoromethylpyridine 2-OCH₃, 5-CF₃ Higher electron-withdrawing effect (CF₃); increased metabolic stability
3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate 3-OCH₃, 5-CF₃ Altered regiochemistry reduces steric hindrance; stronger biological activity
6-ethoxypyridin-1-ium-2-olate 6-OCH₂CH₃, 2-olate Ethoxy group enhances lipophilicity; forms hydrogen-bonded crystal networks
2-methylpyridine-1-ium-1-sulfonate 2-CH₃, 1-SO₃⁻ Sulfonate group increases hydrophilicity; no zwitterionic character

Key Observations :

Zwitterionic Nature: Unlike non-zwitterionic derivatives (e.g., 2-methylpyridine-1-ium-1-sulfonate), the olate group in the target compound enhances solubility in polar solvents, a critical feature for pharmaceutical formulations .

Electron-Donating vs. Withdrawing Groups : The methyl group at position 5 is electron-donating, contrasting with the trifluoromethyl group in analogs like 2-Methoxy-5-trifluoromethylpyridine. This difference impacts electronic distribution, reducing the target compound’s acidity and electrophilic reactivity .

Solubility and Crystallography

  • Solubility : The target compound’s zwitterionic form enables dual solubility in water and organic solvents, a property absent in sulfonate derivatives like 2-methylpyridine-1-ium-1-sulfonate .
  • Crystal Packing : Analogous compounds (e.g., 6-ethoxypyridin-1-ium-2-olate) exhibit C–H⋯O hydrogen bonding in crystal lattices . The methyl group in the target compound may disrupt such networks, leading to distinct solid-state properties.

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